Cas no 88075-18-7 (4-(2-trimethylsilylethynyl)phenol)

Il composto 4-(2-trimetilsililetinil)fenolo è un derivato fenolico avanzato caratterizzato dalla presenza di un gruppo funzionale alchinilico protetto con trimetilsilile. La sua struttura unica, che combina un nucleo fenolico con un'alchina terminale silil-protetta, lo rende un intermedio versatile e prezioso nella sintesi organica, in particolare nelle reazioni di accoppiamento incrociato catalizzate da metalli, come la reazione di Sonogashira. Il gruppo trimetilsilile agisce come gruppo protettore removibile, consentendo una desililazione selettiva per generare l'alchina terminale libera, un importante building block per la costruzione di sistemi molecolari complessi. Questo composto offre eccellente stabilità durante la conservazione e la manipolazione, oltre a un'alta reattività controllata. Trova applicazioni significative nella preparazione di materiali elettronici organici, leganti per polimeri e framework molecolari sofisticati, grazie alla sua capacità di facilitare la formazione di legami carbonio-carbonio in condizioni blande.
4-(2-trimethylsilylethynyl)phenol structure
88075-18-7 structure
Product Name:4-(2-trimethylsilylethynyl)phenol
Numero CAS:88075-18-7
MF:C11H14OSi
MW:190.313764095306
MDL:MFCD20257321
CID:646077
PubChem ID:10750210
Update Time:2025-10-28

4-(2-trimethylsilylethynyl)phenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-((Trimethylsilyl)ethynyl)phenol
    • 4-[2-(trimethylsilyl)ethynyl]Phenol
    • Phenol, 4-[(trimethylsilyl)ethynyl]-
    • 4-(2-trimethylsilylethynyl)phenol
    • AK101986
    • 4-[(trimethylsilyl)ethynyl]phenol
    • 4-trimethylsilylethynylphenol
    • 4-(trimethylsilylethynyl)phenol
    • p-[(trimethylsilyl)ethynyl]phenol
    • GCOHQMFWLBOIHL-UHFFFAOYSA-N
    • p-[(trimethylsilyl)ethynyl]-phenol
    • 4038AC
    • FCH1416520
    • 4-(2-(trimethylsilyl)-1-ethynyl)phenol
    • 4-[2-(Trimethylsilyl)ethynyl]phenol (ACI)
    • Phenol, 4-[(trimethylsilyl)ethynyl]- (9CI)
    • 1-(4-Hydroxyphenyl)-2-(trimethylsilyl)acetylene
    • 4-(2-(Trimethylsilyl)ethynyl)phenol
    • 4-(Trimethylsilylacetylenyl)phenol
    • DTXSID80444327
    • MFCD20257321
    • C11H14OSi
    • SY105379
    • AS-61268
    • SCHEMBL1230907
    • C76902
    • CS-0186856
    • DA-17950
    • AKOS016004046
    • 88075-18-7
    • MDL: MFCD20257321
    • Inchi: 1S/C11H14OSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7,12H,1-3H3
    • Chiave InChI: GCOHQMFWLBOIHL-UHFFFAOYSA-N
    • Sorrisi: OC1C=CC(C#C[Si](C)(C)C)=CC=1

Proprietà calcolate

  • Massa esatta: 190.081391600g/mol
  • Massa monoisotopica: 190.081391600g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 220
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2

4-(2-trimethylsilylethynyl)phenol Informazioni sulla sicurezza

4-(2-trimethylsilylethynyl)phenol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
RV187-250mg
4-(2-trimethylsilylethynyl)phenol
88075-18-7 95+%
250mg
801CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
RV187-1g
4-(2-trimethylsilylethynyl)phenol
88075-18-7 95+%
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2004CNY 2021-05-07
Fluorochem
227147-250mg
4-((Trimethylsilyl)ethynyl)phenol
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£67.00 2022-02-28
Fluorochem
227147-1g
4-((Trimethylsilyl)ethynyl)phenol
88075-18-7 95%
1g
£154.00 2022-02-28
Fluorochem
227147-5g
4-((Trimethylsilyl)ethynyl)phenol
88075-18-7 95%
5g
£333.00 2022-02-28
Alichem
A019145966-5g
4-((Trimethylsilyl)ethynyl)phenol
88075-18-7 95%
5g
$391.40 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BD619-50mg
4-(2-trimethylsilylethynyl)phenol
88075-18-7 95+%
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174.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BD619-1g
4-(2-trimethylsilylethynyl)phenol
88075-18-7 95+%
1g
1475.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BD619-200mg
4-(2-trimethylsilylethynyl)phenol
88075-18-7 95+%
200mg
420.0CNY 2021-07-14
TRC
T073020-50mg
4-((Trimethylsilyl)ethynyl)phenol
88075-18-7
50mg
$ 510.00 2022-06-03

4-(2-trimethylsilylethynyl)phenol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  3 h, 80 °C
Riferimento
NIR-II Light Leveraged Dual Drug Synthesis for Orthotopic Combination Therapy
Zhao, Huisi; et al, ACS Nano, 2022, 16(12), 20353-20363

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  3 h, 80 °C
Riferimento
A DNAzyme-augmented bioorthogonal catalysis system for synergistic cancer therapy
You, Yawen; et al, Chemical Science, 2022, 13(26), 7829-7836

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  5 min, 80 °C
Riferimento
Microwave-assisted, copper-free Sonogashira coupling between aryl halides and terminal alkynes using recyclable ionic liquid and catalyst
Duc, Dau Xuan ; et al, Letters in Organic Chemistry, 2022, 19(1), 28-33

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  1 h, rt
Riferimento
4-Alkynylphenyl imidazolylpropyl ethers as selective histamine H3-receptor antagonists with high oral central nervous system activity
Krause, Michael; et al, Journal of Medicinal Chemistry, 1998, 41(21), 4171-4176

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  20 h, 45 °C
Riferimento
Twisting and piezochromism of phenylene-ethynylenes with aromatic interactions between side chains and main chains
Pawle, R. H.; et al, Chemical Science, 2014, 5(11), 4184-4188

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  10 min, 40 °C
1.2 10 h, 40 °C; 4 h, 40 °C
1.3 Reagents: Sodium chloride Solvents: Water
Riferimento
Palladium-catalyzed carbon-carbon coupling reactions using aryl Grignards
Gottardo, Christine; et al, Tetrahedron Letters, 2002, 43(39), 7091-7094

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  3 h, 80 °C
Riferimento
Boosting Endogenous Copper(I) for Biologically Safe and Efficient Bioorthogonal Catalysis via Self-Adaptive Metal-Organic Frameworks
Zhu, Jiawei; et al, Journal of the American Chemical Society, 2023, 145(3), 1955-1963

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Cuprous iodide ,  Disodium tetrachloropalladate ,  2-[Bis(1,1-dimethylethyl)phosphino]-1-phenyl-1H-indole Solvents: N,N,N′,N′-Tetramethylethylenediamine ;  20 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  rt
Riferimento
Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides
Torborg, Christian; et al, ChemSusChem, 2008, 1(1-2), 91-96

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  1.5 h, 80 °C
Riferimento
Sequential Sonogashira and Glaser coupling reactions: facile access to 1,4-disubstituted 1,3-butadiynes from aryl bromide
Gong, Yanfang; et al, Tetrahedron Letters, 2016, 57(20), 2143-2146

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  30 min, 0 °C
Riferimento
One-pot click synthesis of 1N-Alkyl-4-aryl-1,2,3-triazoles from protected arylalkynes and alkyl bromides
Ladouceur, Sebastien; et al, Synthesis, 2011, (22), 3604-3611

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  5 min, 80 °C
Riferimento
Microwave-assisted, copper-free Sonogashira coupling between aryl halides and terminal alkynes using recyclable ionic liquid and catalyst
Duc, Dau Xuan ; et al, Letters in Organic Chemistry, 2022, 19(1), 28-33

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Triethylamine ;  24 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 1, rt
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  30 min, 0 °C
Riferimento
One-pot click synthesis of 1N-Alkyl-4-aryl-1,2,3-triazoles from protected arylalkynes and alkyl bromides
Ladouceur, Sebastien; et al, Synthesis, 2011, (22), 3604-3611

4-(2-trimethylsilylethynyl)phenol Raw materials

4-(2-trimethylsilylethynyl)phenol Preparation Products

4-(2-trimethylsilylethynyl)phenol Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:88075-18-7)4-(2-trimethylsilylethynyl)phenol
Numero d'ordine:A862327
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:35
Prezzo ($):377.0/1352.0
Email:sales@amadischem.com

4-(2-trimethylsilylethynyl)phenol Letteratura correlata

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Amadis Chemical Company Limited
(CAS:88075-18-7)4-(2-trimethylsilylethynyl)phenol
A862327
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):377.0/1352.0
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